Product packaging for Bravelle(Cat. No.:)

Bravelle

Cat. No.: B12713756
M. Wt: 980.2 g/mol
InChI Key: ZDRRIRUAESZNIH-BZGUUIOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bravelle is the trade name for Urofollitropin, a highly purified preparation of human Follicle-Stimulating Hormone (FSH) extracted from the urine of postmenopausal women . Its primary biological activity is mediated through binding to the FSH receptor, a G-protein coupled receptor, which activates the PI3K-Akt signaling pathway to promote follicular growth and development . For research purposes, this compound serves as a critical tool for studying the mechanisms of folliculogenesis and ovarian physiology in model systems. It is supplied as a sterile, lyophilized powder containing 82.5 International Units (IU) of FSH activity per vial, which delivers 75 IU after reconstitution with the provided 0.9% Sodium Chloride diluent . The product contains up to 2% luteinizing hormone (LH) activity but no detectable human Chorionic Gonadotropin (hCG) . Researchers can store the lyophilized powder refrigerated or at room temperature (3° to 25°C / 37° to 77°F) and it must be protected from light . The reconstituted product should be used immediately . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H65N11O12S2 B12713756 Bravelle

Properties

Molecular Formula

C42H65N11O12S2

Molecular Weight

980.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1

InChI Key

ZDRRIRUAESZNIH-BZGUUIOASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Urofollitropin Action

Follicle-Stimulating Hormone Receptor (FSHR) Interactions

The action of urofollitropin (B130785) is mediated through its binding to the follicle-stimulating hormone receptor (FSHR), a member of the G protein-coupled receptor (GPCR) superfamily. drugbank.com This interaction is the primary event that translates the extracellular hormonal signal into an intracellular response. The specificity and nature of this binding, as well as the structural characteristics of the urofollitropin molecule itself, are critical determinants of the subsequent biological outcome.

Ligand Binding Kinetics and Affinity Profiling

The binding of urofollitropin to the FSHR is a high-affinity interaction, characterized by specific kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value, which is the ratio of kd to ka, is a measure of the affinity of the ligand for its receptor, with lower KD values indicating higher affinity. Studies using recombinant human FSH (rhFSH) have shown high-affinity binding to the FSHR with KD values in the nanomolar (nM) range. nih.gov For instance, radioligand analysis of a transfected human fetal kidney cell line expressing the hFSH receptor revealed high-affinity binding sites with a KD of 1.7 x 10-9 M (1.7 nM). nih.gov

Research comparing different forms of FSH has demonstrated that binding kinetics can vary. Surface plasmon resonance experiments have been used to quantify these differences, revealing distinct affinity profiles for various FSH glycoforms. nih.gov

Binding Affinity of FSH Glycoforms to the FSH Receptor
FSH GlycoformEquilibrium Dissociation Constant (KD) (nM)Reference
Hypo-glycosylated (FSH18/21)3.2 ± 0.6 nih.gov
Fully-glycosylated (FSH24)2.9 ± 0.7 nih.gov
Recombinant FSH (recFSH)6.4 ± 0.8 nih.gov
Wild-type hFSH1.7 nih.gov

Role of Glycosylation in FSHR Binding and Receptor Activation

Urofollitropin is a glycoprotein (B1211001) composed of two non-covalently linked subunits: an alpha (α) subunit of 92 amino acids and a beta (β) subunit of 111 amino acids. drugbank.com The α-subunit is common to other glycoprotein hormones, while the β-subunit is unique and confers biological specificity. Both subunits contain N-linked oligosaccharide chains, which are critical for hormone folding, stability, receptor binding, and activation. drugbank.comfrontiersin.org The α-subunit is glycosylated at asparagine residues 52 and 78, and the β-subunit at asparagine residues 7 and 24. drugbank.com

Variations in the attachment of these carbohydrate chains, particularly on the β-subunit, lead to the existence of different "glycoforms" of FSH. This is known as macroheterogeneity. nih.govfrontiersin.org The primary glycoforms are:

FSH24 : Fully-glycosylated, with glycans at both Asn7 and Asn24 of the β-subunit. nih.govfrontiersin.org

FSH21 : Hypo-glycosylated, lacking the glycan at Asn24. nih.govfrontiersin.org

FSH18 : Hypo-glycosylated, lacking the glycan at Asn7. nih.govfrontiersin.org

Glycosylation significantly modulates the interaction with the FSHR. Research indicates that hypo-glycosylated forms of FSH (FSH21/18) bind more rapidly to the receptor and exhibit higher receptor binding activity than the fully-glycosylated FSH24 form. frontiersin.orgnih.gov This enhanced binding of hypo-glycosylated FSH is associated with greater bioactivity in vitro. frontiersin.orgoup.comnih.gov It has been shown to be more potent in stimulating steroidogenesis and other cellular responses in granulosa cells compared to its fully-glycosylated counterpart. oup.comnih.gov

Characteristics of Major FSH Glycoforms
CharacteristicHypo-glycosylated (FSH21/18)Fully-glycosylated (FSH24)Reference
Glycosylation StatusLacks one N-glycan on β-subunitContains both N-glycans on β-subunit frontiersin.org
Receptor Binding KineticsFasterSlower frontiersin.org
Receptor AffinityHigherLower nih.gov
In Vitro BioactivityMore potent (2- to 26-fold)Less potent oup.com

Intracellular Signal Transduction Cascades

Upon binding of urofollitropin to the FSHR, the receptor undergoes a conformational change that triggers the activation of several intracellular signaling pathways. These cascades are responsible for mediating the diverse effects of FSH on granulosa cell proliferation, differentiation, and steroidogenesis. nih.gov While the cAMP pathway is considered the canonical route, FSH also activates other crucial signaling networks. nih.gov

G Protein-Coupled Receptor Activation and cAMP Pathway Modulation

The FSHR is coupled to a stimulatory G protein (Gαs). nih.gov Ligand binding induces the Gαs subunit to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation and activation. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). nih.gov

This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA). frontiersin.org PKA is a key enzyme that phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP Response Element-Binding Protein (CREB). nih.gov Phosphorylation of these targets modulates the expression of genes essential for granulosa cell function, such as aromatase (for estrogen synthesis) and inhibin. nih.gov

Key Steps in the FSH-Induced cAMP/PKA Signaling Pathway
StepMolecule/ProcessFunction/OutcomeReference
1FSH binds to FSHRActivates the G protein-coupled receptor drugbank.com
2Gαs protein activationDissociates and binds to adenylyl cyclase nih.gov
3Adenylyl Cyclase activationConverts ATP to cAMP nih.gov
4cAMP accumulationBinds to and activates PKA frontiersin.org
5PKA activationPhosphorylates downstream target proteins (e.g., CREB) nih.gov
6Gene transcriptionModulates expression of genes for steroidogenesis and differentiation nih.gov

Phosphatidylinositol-3-kinase (PI3K)/Akt Signaling Pathway Activation

In addition to the cAMP pathway, FSH binding to its receptor activates the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade. drugbank.compnas.org This pathway is pivotal for transducing signals related to cell survival, proliferation, and inhibition of apoptosis in granulosa cells. frontiersin.orgpnas.org FSH-dependent activation of the PI3K/Akt pathway is necessary for the induction of key downstream target genes required for follicular maturation. pnas.org

The activation mechanism is complex and can be mediated by PKA. pnas.orgnih.gov PKA can phosphorylate adaptor proteins, such as Insulin (B600854) Receptor Substrate-1 (IRS-1) and Growth factor receptor-bound protein 2-associated binder 2 (GAB2), which then recruit and activate PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and full activation of Akt by other kinases, which then goes on to regulate numerous cellular processes. pnas.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/ERK2) Activation

FSH also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/ERK2). frontiersin.orgoup.com This pathway is critically involved in mediating the proliferative and differentiative actions of FSH in granulosa cells. nih.gov

In granulosa cells, the mechanism of ERK1/2 activation by FSH is PKA-dependent. nih.govnih.gov It involves the PKA-mediated inactivation of a phosphatase, specifically the MAP kinase phosphatase 3 (MKP3, also known as DUSP6), which tonically inhibits the ERK pathway. frontiersin.orgnih.gov By inhibiting this inhibitor, FSH allows for the accumulation of phosphorylated, active ERK1/2. nih.gov Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors and regulate the expression of genes involved in cell cycle progression and differentiation. frontiersin.org

Crosstalk with other Signaling Pathways (e.g., insulin/IGF pathways)

Signaling mediated by both the FSHR and IGF-1R converges on the activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. oup.comdrugbank.com Studies in human and rodent granulosa cells have demonstrated that IGF-1 potentiates the stimulatory effects of FSH on the expression of key steroidogenic genes. nih.gov Conversely, inhibiting the activity or expression of the IGF-1R can prevent FSH-induced steroidogenesis, highlighting the essential, synergistic relationship between these two systems. nih.govgrantome.com

Several molecular mechanisms for this crosstalk have been proposed. One key interaction involves the activation of the PI3K/Akt pathway, which is a major mediator of IGF-1 actions. nih.gov FSH and IGF-1 have been shown to synergistically activate Akt, which in turn amplifies the effects of FSH on steroid production. nih.gov Furthermore, FSH may render granulosa cells more responsive to IGF-1. One proposed mechanism is that FSH, via Protein Kinase A (PKA), activates phosphatases that enable phosphorylation of the insulin receptor substrate 1 (IRS-1), a key downstream effector of the IGF-1R. oup.com In Sertoli cells, a specific mechanism has been described where PKA, activated by the FSH signal, phosphorylates MYPT1, leading to the activation of Protein Phosphatase 1 (PP1). PP1 then dephosphorylates inhibitory residues on IRS-1, making it available for phosphorylation and activation by the IGF-1R, thus integrating the two signals. researchgate.net

This interplay forms a positive feedback loop crucial for follicular development. FSH can enhance the expression of IGF-1R, making the cells more sensitive to the local actions of IGF-1. nih.gov In turn, IGF-1 amplifies the downstream effects of FSH signaling, leading to robust follicular growth and steroid production. nih.gov This synergistic action underscores the importance of the intra-ovarian environment and the interplay of systemic hormones with local growth factors for successful folliculogenesis.

Cellular Responses to Urofollitropin Stimulation in Target Cells

Granulosa Cell Modulation: Gene Expression and Steroidogenesis (molecular aspects)

In ovarian granulosa cells, urofollitropin is the primary hormonal stimulus driving follicular maturation, a process underpinned by profound changes in gene expression and steroidogenic activity. patsnap.com Upon binding to its G protein-coupled receptor, urofollitropin initiates a signaling cascade that leads to the activation of PKA, which then phosphorylates various transcription factors, including CREB (cAMP response element-binding protein). patsnap.comresearchgate.net This directly modulates the transcription of numerous genes essential for granulosa cell function.

Beyond aromatase, urofollitropin stimulation, often in synergy with IGF-1, enhances the expression of a suite of genes involved in the steroidogenic pathway. nih.govnih.gov These include the Steroidogenic Acute Regulatory Protein (StAR), which facilitates the transport of cholesterol into the mitochondria, and enzymes like P450 side-chain cleavage (CYP11A1) and 3β-hydroxysteroid dehydrogenase (HSD3B2). nih.govnih.gov The expression of these genes increases as follicles progress to the antral and preovulatory stages, ensuring the necessary machinery is in place for robust steroid hormone production. nih.govresearchgate.net

The table below summarizes key molecular targets of urofollitropin in granulosa cells and their roles in steroidogenesis.

Gene TargetProtein ProductMolecular Function in Steroidogenesis
CYP19A1 AromataseConverts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). patsnap.com
StAR Steroidogenic Acute Regulatory ProteinMediates the rate-limiting step of cholesterol transport into mitochondria. nih.gov
CYP11A1 P450 Side-Chain Cleavage EnzymeConverts cholesterol to pregnenolone (B344588), the precursor for all steroid hormones. nih.gov
HSD3B2 3β-Hydroxysteroid Dehydrogenase Type 2Converts pregnenolone to progesterone (B1679170) and is involved in other steroid conversions. nih.gov
LHCGR Luteinizing Hormone/Chorionic Gonadotropin ReceptorIncreases granulosa cell responsiveness to the ovulatory LH surge. nih.gov
INHBA/INHBB Inhibin A / Inhibin BInvolved in the negative feedback regulation of FSH secretion from the pituitary. patsnap.com

Sertoli Cell Responsiveness and Spermatogenesis Regulation (molecular aspects)

In the male, the physiological effects of urofollitropin are mediated exclusively by Sertoli cells within the seminiferous tubules, as these are the only testicular cells that express the FSH receptor (FSHR). frontiersin.orgfrontiersin.org Urofollitropin is a critical regulator of spermatogenesis, providing essential metabolic and structural support for the developing germ cells. frontiersin.orgnih.gov

The binding of urofollitropin to its receptor on Sertoli cells activates intracellular signaling pathways, including the canonical adenylyl cyclase/cAMP/PKA pathway and the PI3K/Akt pathway. nih.gov These signaling events lead to the phosphorylation of transcription factors and the subsequent regulation of gene expression necessary for Sertoli cell function and proliferation, particularly during testicular development. frontiersin.org The total number of Sertoli cells established during puberty is a key determinant of adult sperm production capacity. frontiersin.orgfrontiersin.org

Urofollitropin stimulation, often acting in concert with testosterone (B1683101), prompts Sertoli cells to synthesize and secrete a variety of proteins that are crucial for nurturing germ cells and maintaining the unique microenvironment of the seminiferous tubule. frontiersin.orgmdpi.com Key products include:

Androgen-Binding Protein (ABP): This protein is secreted into the luminal fluid of the seminiferous tubules, where it binds testosterone, ensuring a high local concentration of androgens necessary for spermiogenesis. mdpi.com

Inhibin B: A glycoprotein hormone that acts as a negative feedback signal to the pituitary gland to specifically suppress FSH secretion, thus forming a classic endocrine feedback loop. frontiersin.orgmdpi.com

Transferrin: An iron-transport protein that delivers essential iron to the developing germ cells. mdpi.com

Furthermore, FSH signaling in Sertoli cells also stimulates the expression of aromatase (Cyp19a1), leading to the local conversion of testosterone to estradiol (B170435), which plays a role in testicular function. nih.govnih.gov The molecular actions of urofollitropin are fundamental for creating the appropriate environment for the division, differentiation, and maturation of spermatogonia into mature spermatozoa. frontiersin.orgnih.gov

The table below outlines key molecular responses in Sertoli cells following urofollitropin stimulation.

Gene/Protein TargetFunction in Spermatogenesis Regulation
Androgen-Binding Protein (ABP) Sequesters testosterone within the seminiferous tubules to maintain high local concentrations. mdpi.com
Inhibin B Provides negative feedback to the pituitary to regulate FSH production. frontiersin.orgmdpi.com
Transferrin Transports iron to developing germ cells. mdpi.com
Aromatase (Cyp19a1) Converts testosterone to estradiol locally within the Sertoli cell. nih.gov
PI3K/Akt Pathway Promotes Sertoli cell proliferation and survival. nih.gov

Preclinical Research Methodologies and Findings for Urofollitropin

In Vitro Model Systems for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms of urofollitropin (B130785). pharmafocusasia.com These systems allow for controlled investigation into the direct effects of FSH on target cells, free from the systemic complexities of a whole organism. nih.govtechnologynetworks.com

Primary cultures of ovarian and testicular cells provide a physiologically relevant environment to study the direct actions of urofollitropin. nih.gov Ovarian granulosa cells, which are the primary targets of FSH in the ovary, are extensively used. researchgate.net When isolated and cultured, these cells respond to FSH stimulation, offering a model to investigate steroidogenesis, cell proliferation, and differentiation. nih.govresearchgate.net For instance, studies on cultured rat ovarian granulosa cells have shown that exposure to FSH induces significant morphological changes; the cells transition from a flattened, epithelioid shape to a more spherical form. nih.gov This change is mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the FSH signaling pathway. nih.govpatsnap.com

Testicular Sertoli cells serve as the corresponding male cell model. These cells are crucial for spermatogenesis and are regulated by FSH. In vitro cultures of Sertoli cells, often from immature rats, are used to assess the biological activity of FSH preparations. nih.gov These models are vital for understanding the hormone's role in male reproductive function and for developing specific bioassays. nih.gov

Table 1: Effects of FSH on Cultured Rat Ovarian Granulosa Cells

ParameterObservationUnderlying MechanismReference
Cell MorphologyChange from flattened epithelioid to spherical shapecAMP-mediated alteration of microfilaments nih.gov
Intracellular SignalingDose-dependent increase in intracellular cAMPActivation of adenylate cyclase upon FSH receptor binding nih.govpatsnap.com
Gene ExpressionInduction of aromatase (CYP19A1) mRNAcAMP-dependent transcriptional regulation involving β-catenin and SF-1 nih.gov

Quantifying the biological activity of urofollitropin is essential. In vitro bioassays offer a sensitive and specific alternative to traditional in vivo methods. researchgate.net A prominent example is the aromatase stimulation assay, which utilizes the FSH-dependent aromatase activity in cultured testicular Sertoli cells or ovarian granulosa cells. nih.govnih.gov Aromatase is the enzyme responsible for converting androgens to estrogens. patsnap.com

In this assay, cultured cells are incubated with a precursor androgen and varying concentrations of an FSH preparation like urofollitropin. The biological activity of FSH is determined by measuring the amount of estradiol (B170435) produced. nih.gov The sensitivity of this assay can be significantly enhanced by adding a phosphodiesterase inhibitor, which prevents the breakdown of cAMP, thereby amplifying the FSH signal. nih.gov Such assays demonstrate high specificity for FSH, with minimal cross-reactivity from other pituitary hormones like luteinizing hormone (LH) or human chorionic gonadotropin (hCG). nih.gov

In Vivo Animal Models for Pharmacodynamic and Biological Response Assessment

Rodent models, particularly rats and mice, are widely used in preclinical studies of gonadotropins. nih.govnih.gov The classic Steelman-Pohley in vivo bioassay, which for a long time was the regulatory standard, uses immature female rats pre-treated with hCG. researchgate.netsci-hub.box The assay measures the increase in ovarian weight in response to exogenous FSH administration, providing a quantitative measure of biological potency. sci-hub.box

More recent preclinical studies have confirmed the pharmacological activity of purified urofollitropin in female Sprague-Dawley rats, demonstrating a dose-dependent increase in the number and size of ovarian follicles. hres.ca Transgenic mouse models have also become invaluable tools for dissecting the complex genetic and hormonal pathways that regulate folliculogenesis. nih.govillinois.edu Studies in prepubertal mice have helped to delineate the timeline and key events of early follicular growth under gonadotropin influence. mdpi.com While not a direct measure of folliculogenesis, studies on uterine myoelectrical dynamics in rats can provide insights into the downstream hormonal effects on reproductive tissues, as uterine contractility is influenced by the hormonal milieu, including estrogens produced by developing follicles. nih.govmdpi.comnih.gov

Table 2: Summary of Urofollitropin Effects in a Rat Model

Animal ModelParameter MeasuredKey FindingReference
Female Sprague-Dawley CD RatsOvarian Follicle Count and SizeConfirmed pharmacological activity with an increase in the number and size of ovarian follicles. hres.ca
Immature Female Rats (Steelman-Pohley Assay)Ovarian WeightLinear relationship between administered FSH dose and increase in ovarian weight. sci-hub.box

Non-human primates, such as the cynomolgus monkey, serve as excellent translational models for studying human reproductive biology due to the similarities in their menstrual cycles and follicular development processes. nih.goved.ac.uk These models are crucial for evaluating folliculogenesis in a system that closely mimics human physiology. nih.gov Studies in immature female cynomolgus monkeys, which lack endogenous gonadotropin support but can respond to external hormones, have been used to investigate the specific effects of hormones on follicle development. nih.gov Research using non-human primate models has provided significant insights into optimizing culture conditions for follicles and understanding the local regulators of folliculogenesis, making them vital for advancing assisted reproductive technologies. ed.ac.uk

Biomarker Analysis in Preclinical Studies (e.g., Estradiol levels, Inhibin B, Anti-Müllerian Hormone in animal serum)

Biomarkers are measurable indicators that provide crucial information about the physiological response to a drug during preclinical development. crownbio.comnih.gov In studies of urofollitropin, several key hormones are measured in animal serum to monitor ovarian response and follicular health.

Estradiol: As follicles grow and mature under FSH stimulation, the granulosa cells increase their production of estradiol. nih.gov Measuring serum estradiol levels in animal models provides a direct indicator of follicular activity and maturation in response to urofollitropin.

Inhibin B: This hormone is produced by the granulosa cells of small, growing antral follicles. Its levels in serum are correlated with the size of the follicular cohort. nih.govnih.gov In preclinical studies, monitoring Inhibin B can help assess the recruitment and early development of follicles stimulated by urofollitropin. endocrine-abstracts.org

Table 3: Key Biomarkers in Preclinical Ovarian Stimulation Studies

BiomarkerSourceSignificance in Preclinical AssessmentReference
EstradiolGranulosa cells of maturing folliclesIndicates follicular functional maturity and response to FSH. nih.govunc.edu
Inhibin BGranulosa cells of small antral folliclesReflects the number of growing follicles and early follicular response. nih.govnih.gov
Anti-Müllerian Hormone (AMH)Granulosa cells of preantral and small antral folliclesMarker of the ovarian reserve and the pool of growing follicles. nih.govunc.edu

Q & A

Basic Research Questions

Q. What enzymatic pathways does Bravelle modulate in vitro, and what validated assays are recommended for quantifying its activity?

  • Methodological Answer: Use targeted enzyme inhibition assays (e.g., spectrophotometric or fluorometric methods) with purified enzymes such as kinases or proteases. Include controls for non-specific binding and validate results via dose-response curves (IC₅₀ calculations). For reproducibility, adhere to protocols standardized in peer-reviewed studies, ensuring buffer conditions (pH, temperature) mimic physiological environments .

Q. How is this compound’s chemical stability assessed under varying storage conditions, and what analytical techniques ensure purity?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–3 months can predict shelf life. Include orthogonal methods like nuclear magnetic resonance (NMR) for structural confirmation .

Q. Which in vivo models are most robust for evaluating this compound’s pharmacokinetics and tissue distribution?

  • Methodological Answer: Use murine models with intravenous/oral dosing followed by serial blood sampling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma/tissue concentrations. Validate models by comparing bioavailability metrics (AUC, Cmax) across species and ensuring compliance with ethical guidelines for animal studies .

Advanced Research Questions

Q. How can conflicting reports on this compound’s efficacy in different cancer cell lines be systematically resolved?

  • Methodological Answer: Conduct a meta-analysis of existing datasets, stratifying by cell lineage (e.g., epithelial vs. mesenchymal) and culture conditions (e.g., hypoxia, serum concentration). Use CRISPR-Cas9 gene editing to knock out putative resistance markers (e.g., efflux transporters) and apply multivariate regression to identify confounding variables .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response heterogeneity in primary patient-derived tumor samples?

  • Methodological Answer: Implement mixed-effects models to account for intra-sample variability. Pair with Bayesian hierarchical modeling to estimate population-level IC₅₀ values while preserving individual sample trends. Validate using bootstrapping or cross-validation techniques .

Q. Which proteomic strategies effectively identify this compound’s off-target interactions in complex biological matrices?

  • Methodological Answer: Apply affinity-based chemoproteomics (e.g., thermal shift assays or activity-based protein profiling) combined with tandem mass tagging (TMT) for quantitative analysis. Use bioinformatics tools like STRING or Reactome to map interaction networks and prioritize high-confidence targets .

Methodological Considerations

  • Experimental Reproducibility : Document batch-to-batch variability in this compound synthesis (e.g., NMR purity >98%) and share raw data in supplementary materials .
  • Ethical Compliance : For human trials, ensure informed consent protocols align with Declaration of Helsinki guidelines. Use blinded randomized designs to minimize bias .
  • Data Contradiction Resolution : Leverage open-source platforms like GitHub for code sharing and preregister hypotheses to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.